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molecular formula C11H14O4 B8648803 Ethyl 2-Oxo-2-(3-oxobicyclo[2.2.1]heptan-2-yl)acetate

Ethyl 2-Oxo-2-(3-oxobicyclo[2.2.1]heptan-2-yl)acetate

Cat. No. B8648803
M. Wt: 210.23 g/mol
InChI Key: YGYSKYJSGWJRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420689B2

Procedure details

The title product was prepared by a procedure similar to that described in step 1 of intermediate 1, from hexamethyldisilazane (4.2 ml, 20.0 mmol), ether (91 ml), nBuLi (2.3M in hexane, 11.63 ml, 27.3 mmol), norcamphor (2.0 g, 18.2 mmol) and diethyl oxalate (2.96 ml, 21.82 mmol) the title product was obtained.
[Compound]
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.63 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
2.96 mL
Type
reactant
Reaction Step Five
Name
Quantity
91 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[Si](C)(C)N[Si](C)(C)C.[Li]CCCC.[CH2:15]1[CH:19]2[CH2:20][C:21](=[O:22])[CH:17]([CH2:18]2)[CH2:16]1.[C:23](OCC)(=[O:29])[C:24]([O:26][CH2:27][CH3:28])=[O:25]>CCOCC>[O:29]=[C:23]([CH:20]1[C:21](=[O:22])[CH:17]2[CH2:18][CH:19]1[CH2:15][CH2:16]2)[C:24]([O:26][CH2:27][CH3:28])=[O:25]

Inputs

Step One
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Step Three
Name
Quantity
11.63 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
C1CC2CC1CC2=O
Step Five
Name
Quantity
2.96 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Six
Name
Quantity
91 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title product was prepared by a procedure similar to
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)OCC)C1C2CCC(C1=O)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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